4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-23(2)29(25,26)18-9-7-14(8-10-18)20(24)21-13-16-12-19(28-22-16)15-5-4-6-17(11-15)27-3/h4-12H,13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQIFOAQAZAYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the dimethylsulfamoyl and methoxyphenyl groups. The synthetic route may involve the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the oxazole ring, often through a substitution reaction.
Addition of the Dimethylsulfamoyl Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its effects on various biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Sulfonamide/Oxazole Derivatives
Key Observations :
- The oxazole ring is critical for bioactivity, but substituents on the aryl group (e.g., 3-methoxy vs. 4-methoxy in LMM5) modulate target specificity .
- Sulfamoyl vs. sulfonamide groups : Dimethylsulfamoyl in the target compound may improve metabolic stability compared to benzenesulfonamide derivatives .
Heterocyclic and Substituent Variations
Key Observations :
Physicochemical and Spectral Data
Key Observations :
- The target compound’s higher molecular weight (vs. 368.4 g/mol in ) suggests increased hydrophobicity, which may influence pharmacokinetics.
- Spectral data for analogs (e.g., 1H NMR in ) confirm the integrity of oxazole and methoxy substituents, critical for structure-activity relationship (SAR) studies.
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide is a synthetic derivative with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.4 g/mol. The structure includes a benzamide core with a dimethylsulfamoyl group and an oxazole moiety, which are critical for its biological activity.
Research indicates that compounds similar to This compound may exert their effects through several mechanisms:
- Inhibition of Enzymes : Many benzamide derivatives act as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. For instance, related compounds have shown potent inhibitory activity against human class I HDAC isoforms, leading to increased acetylation of histones and subsequent gene activation .
- Antitumor Activity : Some studies have demonstrated that similar compounds induce apoptosis in cancer cell lines by promoting cell cycle arrest and enhancing the expression of pro-apoptotic factors. This suggests potential use in cancer therapy .
Biological Activity
The biological activities associated with This compound include:
-
Anticancer Properties :
- In vitro studies indicate that derivatives can inhibit the proliferation of various cancer cell lines, including those associated with myelodysplastic syndromes.
- Animal models have shown promising results in tumor growth inhibition when treated with similar compounds.
- Neuroprotective Effects :
-
Anti-inflammatory Activity :
- Some studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Antitumor Efficacy
A study involving a related benzamide derivative demonstrated significant antitumor activity in SKM-1 cell lines. The compound induced G1 phase cell cycle arrest and apoptosis through HDAC inhibition, leading to increased levels of acetylated histones and P21 protein expression. In vivo models further confirmed its efficacy against tumors in immunocompetent mice, showcasing its potential as an anticancer agent .
Study 2: Neuroprotection
Another study highlighted the neuroprotective effects of structurally similar compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could mitigate cell death and preserve neuronal function, suggesting their potential application in neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
